molecular formula C27H28ClFN6O B1245388 AV-412 free base CAS No. 451492-95-8

AV-412 free base

Cat. No. B1245388
M. Wt: 507 g/mol
InChI Key: ZAJXXUDARPGGOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves innovative methods to combine molecular fragments, achieving targeted structural and functional properties. For example, the synthesis of corrole-BODIPY dyads demonstrates a method for creating bichromophoric compounds, where the structural integration of different chromophores is achieved through precise synthetic steps, retaining their ground state electronic isolation due to a tilted orientation, a principle that can be analogous to the synthesis of AV-412 free base (Basumatary et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like AV-412 free base can be characterized using techniques such as X-ray diffraction (XRD). The study of corrole-BODIPY dyads, for instance, revealed how the molecular architecture ensures electronic isolation of the corrole and BODIPY fragments, a characteristic that might also be relevant for understanding the structural intricacies of AV-412 free base (Basumatary et al., 2015).

Chemical Reactions and Properties

Investigations into the chemical reactivity and properties of similar compounds offer insights into how specific functional groups or molecular arrangements influence the overall behavior of the compound. For example, the synthesis and characterization of free-base and metalated isocorroles highlight the chemical versatility and reactivity of these compounds, suggesting how AV-412 free base might similarly exhibit distinct chemical behaviors depending on its molecular structure (Pomarico et al., 2010).

Physical Properties Analysis

The physical properties of compounds are closely related to their molecular structure. Studies on compounds like isocorroles elucidate how variations in substitution patterns can significantly affect their physical properties, such as solubility, stability, and optical properties. This understanding is crucial for predicting the behavior of AV-412 free base in different environments (Pomarico et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are vital for comprehending the full range of applications for AV-412 free base. Research into related compounds provides a basis for such analysis, indicating the influence of molecular structure on these properties and the potential for targeted modifications to achieve desired outcomes (Pomarico et al., 2010).

Scientific Research Applications

  • Specific Scientific Field : Cancer Research
  • Summary of the Application : AV-412 free base is a dual epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinase inhibitor . It has been used in research to inhibit the growth of cancer cell lines .
  • Methods of Application or Experimental Procedures : In the studies, AV-412 was applied to various cancer cell lines. The IC50 (half maximal inhibitory concentration) was measured to determine the effectiveness of AV-412 in inhibiting the growth of these cells .
  • Results or Outcomes : AV-412 consistently inhibited the growth of all cell lines, with IC50 of 0.3, 0.5, and 1.4 µM in H1781, H1975, and H1650 cells respectively . It also inhibited EGFRL858R, EGFRT790M, EGFRL858R/T790M and ErbB2 with IC50 values of 0.5 nM, 0.79 nM, 2.3 nM, and 19 nM respectively .

Safety And Hazards

AV-412 should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes. In case of contact, flush with copious amounts of water and seek medical advice . It should be stored in a dark place and protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXXUDARPGGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196403
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AV-412 free base

CAS RN

451492-95-8
Record name AV-412 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-412 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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